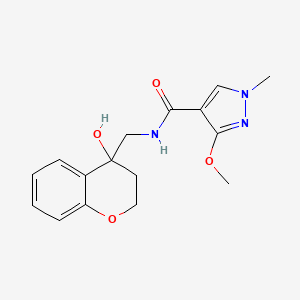

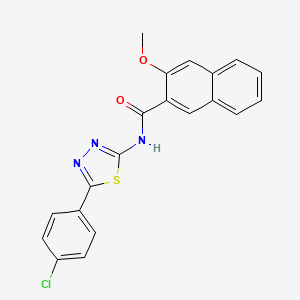

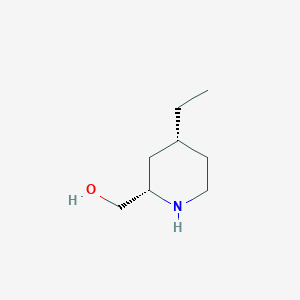

N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a Plasmodium transmission-blocking N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS) compound, DDD01035881, was synthesized in a phenotypic screen . A photoactivatable N-4HCS derivative was also synthesized to identify the N-4HCS cellular target .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : Pyrazole derivatives, similar to N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, have been synthesized and characterized through various techniques. For example, Hassan, Hafez, and Osman (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides using hydrazine hydrate in ethanol, followed by reactions yielding pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).

Characterization Methods : The structural characterization of these compounds typically involves spectral data (IR, MS, 1H-NMR, 13C-NMR), elemental analysis, and sometimes X-ray crystallography, as demonstrated by Kumara et al. (2018) in their study on novel pyrazole derivatives (Kumara, Kumar, Kumar, & Lokanath, 2018).

Biological and Pharmacological Activities

Cytotoxic Activities : These compounds are often screened for their biological activities, such as in vitro cytotoxic activity against cancer cells. For instance, Hassan, Hafez, and Osman (2014) explored the cytotoxic activity of their synthesized pyrazole derivatives against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial Properties : Aytemir, Erol, Hider, and Özalp (2003) synthesized a range of pyranone amide derivatives, showcasing antimicrobial activities against various bacterial and fungal species, illustrating the potential antimicrobial application of similar pyrazole derivatives (Aytemir, Erol, Hider, & Özalp, 2003).

Antifungal and Herbicidal Activities : Du et al. (2015) reported on the synthesis of pyrazole-4-carboxylic acid amides with significant antifungal activities. This underscores the potential use of these compounds in agriculture and antifungal therapies (Du et al., 2015).

Chemical Properties and Applications

Chemical Stability and Solvent Effects : The chemical stability and solvent effects on pyrazole derivatives are crucial for their practical applications. For instance, Kumara et al. (2018) noted the thermal stability of their synthesized compound up to 190°C and studied the solvent effects on structural parameters (Kumara, Kumar, Kumar, & Lokanath, 2018).

Potential in Material Science : The unique structural and electronic properties of these compounds may offer applications in material science, such as in the development of new fluorescent dyes or photonic materials, as explored in various studies.

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are largely related to its role in inhibiting the formation of male gametes in the malaria parasite life cycle . The compound interacts with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . The nature of these interactions involves the stabilization of Pfs16 in lysates from activated mature gametocytes .

Cellular Effects

The cellular effects of this compound are primarily observed in the malaria parasite life cycle. The compound blocks male gamete formation, thereby preventing the transmission of the parasite to the mosquito . It influences cell function by interacting with Pfs16, a protein involved in the parasite’s life cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the Pfs16 protein . The compound stabilizes Pfs16 in lysates from activated mature gametocytes, thereby inhibiting the formation of male gametes in the malaria parasite life cycle .

Propriétés

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-19-9-11(15(18-19)22-2)14(20)17-10-16(21)7-8-23-13-6-4-3-5-12(13)16/h3-6,9,21H,7-8,10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZPBOAMJFVGMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2(CCOC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2891273.png)

![2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2891283.png)

![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2891285.png)

![5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2891289.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide](/img/structure/B2891291.png)

![3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2891292.png)